molecular formula C19H10N2O B13826812 6-Formylindolo[2,3-b]carbazole

6-Formylindolo[2,3-b]carbazole

Cat. No.: B13826812
M. Wt: 282.3 g/mol
InChI Key: XYQROJCCYYBCKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Formylindolo[2,3-b]carbazole can be synthesized through the photooxidation of tryptophan. The process involves the conversion of tryptophan to indole-3-pyruvate and indole-3-acetaldehyde, which are then further oxidized to form this compound . This reaction can be catalyzed by microbial aromatic-amino-acid transaminase or the host enzyme interleukin-4 induced gene 1 .

Industrial Production Methods

Industrial production of this compound typically involves the use of ultraviolet light or visible light to induce the photooxidation of tryptophan in large-scale reactors. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Formylindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various indole derivatives, which can have different biological activities depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another tryptophan-derived compound that also binds to the aryl hydrocarbon receptor but with lower affinity.

    Indole-3-acetaldehyde: A precursor in the synthesis of 6-Formylindolo[2,3-b]carbazole.

    Indole-3-pyruvate: Another precursor in the synthesis pathway.

Uniqueness

This compound is unique due to its extremely high affinity for the aryl hydrocarbon receptor, which is higher than any other known ligand . This high affinity makes it a valuable tool in research and potential therapeutic applications targeting the aryl hydrocarbon receptor .

Properties

Molecular Formula

C19H10N2O

Molecular Weight

282.3 g/mol

IUPAC Name

indolo[2,3-b]carbazole-6-carbaldehyde

InChI

InChI=1S/C19H10N2O/c22-10-15-18-13(11-5-1-3-7-16(11)20-18)9-14-12-6-2-4-8-17(12)21-19(14)15/h1-10H

InChI Key

XYQROJCCYYBCKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C=CC=CC5=NC4=C(C3=N2)C=O

Origin of Product

United States

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